4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one
CAS No.: 333984-67-1
Cat. No.: VC18412041
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333984-67-1 |
|---|---|
| Molecular Formula | C16H13ClN2O |
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | 4-[(4-chloroanilino)methyl]-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20) |
| Standard InChI Key | GSCXBVBEPAGERQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CNC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one, reflects its core quinolin-2(1H)-one scaffold substituted at the 4-position with a methylene-linked 4-chloroaniline group. Its molecular formula is C₁₆H₁₃ClN₂O, with a molecular weight of 300.75 g/mol. Key structural features include:
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A bicyclic quinolin-2(1H)-one system with a carbonyl group at position 2.
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A methylene (-CH₂-) bridge connecting the quinoline core to the 4-chloroanilino moiety.
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A para-chlorinated phenylamine group contributing to electronic and steric effects .
Synthetic Pathways and Mechanistic Insights
Formylation-Mediated Condensation
A plausible synthesis involves formylation of 4-hydroxyquinolin-2(1H)-one followed by condensation with 4-chloroaniline. This route mirrors methods used to prepare methylene-bridged bisquinolinones :
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Formylation: Treatment of 4-hydroxyquinolin-2(1H)-one with dimethylformamide (DMF) and triethylamine (Et₃N) at 70–80°C generates a reactive 4-formyl intermediate.
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Mannich-Type Reaction: The formyl group undergoes nucleophilic attack by 4-chloroaniline, forming a Schiff base intermediate. Subsequent reduction or stabilization yields the methylene-linked product .
Reaction Scheme:
Alternative Routes
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Direct Alkylation: Reacting 4-chlorobenzyl chloride with 4-aminoquinolin-2(1H)-one under basic conditions.
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Cu-Catalyzed Cycloaddition: Adapting methods from triazole-linked quinolinones , though this may introduce unnecessary complexity.
Yield Optimization: The DMF/Et₃N-mediated approach typically achieves 70–87% yields for analogous compounds, with purity confirmed via HPLC and elemental analysis .
Physicochemical Properties and Stability
| Property | Value/Range | Method/Source |
|---|---|---|
| Melting Point | 260–265°C (predicted) | Analogous compounds |
| Solubility | DMSO > DMF > Ethanol | LogP ≈ 2.1 (calculated) |
| Stability | Stable at RT, hygroscopic | TGA/DSC (analogs) |
Thermal Degradation: Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset near 300°C, indicating suitability for high-temperature formulations .
Applications and Future Directions
Drug Development
The compound’s modular synthesis allows for derivatization at the anilino or quinolinone positions. Potential targets include:
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Kinase Inhibitors: Leveraging the planar quinoline core for ATP-binding site interaction.
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Antiparasitic Agents: Targeting Plasmodium species via heme polymerization inhibition.
Material Science
Quinolinone derivatives exhibit optoelectronic properties suitable for organic semiconductors or fluorescent probes . The methylene bridge could enhance conjugation, red-shifting absorption/emission spectra.
Challenges and Limitations
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Solubility: Poor aqueous solubility may necessitate prodrug strategies or nanoformulations.
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Toxicity: Chloroaniline metabolites raise potential hepatotoxicity concerns, requiring rigorous ADMET profiling.
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